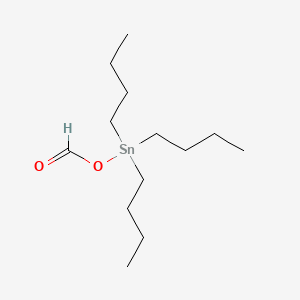

Tributyl(formyloxy)stannane

Description

Properties

CAS No. |

5847-51-8 |

|---|---|

Molecular Formula |

C13H28O2Sn |

Molecular Weight |

335.07 g/mol |

IUPAC Name |

tributylstannyl formate |

InChI |

InChI=1S/3C4H9.CH2O2.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;1H,(H,2,3);/q;;;;+1/p-1 |

InChI Key |

POUGAXCXKDLEMK-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC=O |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Tributyl Formyloxy Stannane in Organic Synthesis

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Tributyl(formyloxy)stannane and related organostannanes are pivotal reagents in organic synthesis, particularly for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The most prominent of these is the Stille coupling reaction, valued for its reliability and broad applicability. Organotin reagents like this compound are noted for their stability in air and moisture, and their compatibility with a wide array of functional groups, making them highly effective for synthesizing complex molecules. uwindsor.cawikipedia.orgorganicreactions.org

The Stille Coupling Reaction: Comprehensive Mechanistic Analysis

The Stille reaction involves the coupling of an organostannane with an organic electrophile, typically a halide or a pseudohalide, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org The mechanism has been the subject of extensive investigation, revealing a complex but well-defined catalytic cycle. wikipedia.orgcore.ac.uk

The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps:

Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst, which undergoes oxidative addition with an organic electrophile (R¹-X). wikipedia.orgyoutube.com This step involves the insertion of the palladium atom into the R¹-X bond, forming a 16-electron Pd(II) intermediate. youtube.com This process typically yields a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer. uwindsor.caharvard.edu For most practical purposes, the trans complex is considered the key intermediate moving forward in the cycle. uwindsor.ca

Transmetalation : This is the crucial step where the organic group from the organostannane (R²) is transferred to the palladium center, displacing the halide or pseudohalide (X). The organostannane reagent, such as this compound, coordinates to the Pd(II) complex. wikipedia.org The exact mechanism of transmetalation can vary depending on the substrates and conditions, but it often proceeds through an associative pathway, forming a transient pentavalent palladium species. wikipedia.org This is followed by the expulsion of the trialkyltin halide (Bu₃Sn-X), resulting in a diorganopalladium(II) intermediate (R¹-Pd-R²). wikipedia.orgyoutube.com

Reductive Elimination : The final step involves the reductive elimination of the two coupled organic groups (R¹-R²) from the diorganopalladium(II) complex. wikipedia.orgyoutube.com This process forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com For reductive elimination to occur, the organic ligands must be in a cis orientation on the palladium center. Therefore, if the intermediate from the transmetalation step is in a trans configuration, a trans-to-cis isomerization must occur first. uwindsor.cawikipedia.org

A simplified representation of the Stille reaction catalytic cycle.

A simplified representation of the Stille reaction catalytic cycle.Kinetic studies have been instrumental in elucidating the intricacies of the Stille reaction mechanism. For most substrate combinations, the transmetalation step is considered to be the rate-determining step of the catalytic cycle. uwindsor.cawikipedia.orgharvard.edu This is supported by observations that the reaction rate often shows a first-order dependence on the concentration of the organostannane and the palladium catalyst, but an inverse dependence on the concentration of added ligands. uwindsor.ca The inverse dependence on ligand concentration suggests a dissociative pre-equilibrium, where a ligand must detach from the Pd(II) complex to create a vacant coordination site for the incoming organostannane, facilitating the transmetalation process. uwindsor.ca

However, under certain conditions, other steps can become rate-limiting. For instance, if the reductive elimination step is particularly slow, it can become the rate-determining factor or even halt the reaction, a phenomenon known as "coupling frustration". core.ac.uk

The choice of ligands and the use of additives can profoundly impact the efficiency and selectivity of the Stille coupling.

Ligands : The ligands coordinated to the palladium center influence its reactivity. Electron-rich and sterically bulky phosphine ligands can accelerate the reaction. harvard.edu For example, tri(2-furyl)phosphine and triphenylarsine have been shown to cause large rate accelerations. libretexts.org The ligand influences both the rate of oxidative addition and the ease of reductive elimination. However, strongly coordinating ligands can also inhibit the reaction by occupying the coordination sites on palladium, thereby slowing down the rate-limiting transmetalation step. uwindsor.caharvard.edu

Additives : Various additives are employed to enhance the reaction rate and yield.

Copper(I) Salts : The addition of copper(I) iodide (CuI) is a common strategy to accelerate Stille couplings, particularly with less reactive substrates. uwindsor.caorganicreactions.org The precise role of the copper salt is complex, but it is believed to act as a co-catalyst that facilitates the transmetalation step, possibly by forming a more reactive organocopper intermediate. uwindsor.cayoutube.comharvard.edu

Chloride Salts : Lithium chloride (LiCl) is another frequently used additive. It can accelerate the reaction by several means, including stabilizing the palladium catalyst, increasing the polarity of the solvent, and facilitating the displacement of other ligands from the palladium center. libretexts.orgyoutube.com

Fluoride Sources : Fluoride ions, often from sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), can coordinate to the tin atom of the organostannane. youtube.comharvard.edu This forms a hypervalent tin species, which increases the nucleophilicity of the organic group being transferred, thereby accelerating the transmetalation step. youtube.com

| Additive | General Effect on Stille Coupling | Plausible Mechanism of Action |

| Copper(I) Iodide (CuI) | Accelerates reaction rate, especially for slow couplings. uwindsor.caorganicreactions.org | Acts as a co-catalyst, potentially forming a more reactive organocopper intermediate that facilitates transmetalation. uwindsor.caharvard.edu |

| Lithium Chloride (LiCl) | Enhances reaction rate. libretexts.orgyoutube.com | Stabilizes the catalyst, increases solvent polarity, and aids in ligand displacement from the palladium complex. libretexts.orgyoutube.com |

| Fluoride (e.g., CsF, TBAF) | Accelerates transmetalation. youtube.comharvard.edu | Coordinates to the tin atom to form a more nucleophilic hypervalent stannate complex. youtube.com |

Enantio- and Diastereoselective Stille Coupling Variants

While the Stille reaction is highly effective for constructing C-C bonds, achieving high levels of enantio- or diastereoselectivity has been a more significant challenge, particularly when creating new stereocenters.

The primary challenge in developing stereoselective variants lies in controlling the configuration of the newly formed bond, especially when using sp³-hybridized organostannanes. Side reactions such as β-hydride elimination can lead to isomerization and loss of stereochemical information. nih.gov

However, progress has been made. Stereoretentive cross-coupling has been successfully demonstrated with secondary alkyl azastannatranes, which use internal coordination at the tin atom to promote selective alkyl transfer and suppress isomerization pathways. nih.gov These reactions can proceed with high retention of configuration at the stannyl-substituted stereocenter. nih.govnih.gov The development of chiral ligands for the palladium catalyst is another avenue of research aimed at inducing asymmetry in the coupling process, although general and broadly applicable enantioselective Stille reactions remain less common than in other cross-coupling methodologies.

Participation in Radical-Mediated Transformations

Organotin hydrides, particularly tributyltin hydride, are highly effective reagents for initiating and propagating radical chain reactions. Their utility stems from the unique characteristics of the tin-hydrogen bond, which serves as a source of the tributyltin radical (Bu₃Sn•), a key intermediate in a multitude of synthetic transformations.

The foundation of tributyltin hydride's role in radical chemistry lies in the relative weakness of the tin-hydrogen (Sn-H) bond. With a bond dissociation energy of approximately 74 kcal/mol, the Sn-H bond is significantly weaker than typical carbon-hydrogen (C-H) bonds and can undergo homolytic cleavage to generate a tributyltin radical (Bu₃Sn•) and a hydrogen atom. This process is the initiation step for numerous radical chain reactions.

The generation of the crucial tributyltin radical is typically accomplished through two primary methods:

Thermal Initiation: In the presence of a radical initiator such as azobisisobutyronitrile (AIBN), gentle heating (above 60 °C) leads to the decomposition of the initiator, producing radicals. These initiator radicals then abstract a hydrogen atom from tributyltin hydride to form the tributyltin radical, which propagates the chain reaction.

Photochemical Initiation: The Sn-H bond can also be cleaved homolytically using light (photolysis), providing a mild alternative for initiating radical processes.

The tributyltin radical is a neutral, electrophilic species that serves as the chain carrier in subsequent propagation steps.

One of the most common applications of tributyltin hydride is the reductive dehalogenation of alkyl halides. This transformation replaces a halogen atom with a hydrogen atom via a radical chain mechanism. The process is highly efficient and proceeds through a well-defined two-step propagation cycle:

Halogen Abstraction: The tributyltin radical, generated via initiation, abstracts a halogen atom from the alkyl halide (R-X). This step is energetically favorable, particularly for heavier halogens, and results in the formation of a stable tributyltin halide (Bu₃Sn-X) and an alkyl radical (R•).

Hydrogen Atom Transfer: The newly formed alkyl radical abstracts a hydrogen atom from a molecule of tributyltin hydride. This step yields the reduced alkane product (R-H) and regenerates the tributyltin radical, which can then participate in another cycle, thus propagating the chain.

The reaction is favored because the bonds being formed (C-H and Sn-X) are collectively stronger than the bonds being broken (C-X and Sn-H). The reactivity of the alkyl halide substrate is dependent on the carbon-halogen bond strength, following the trend I > Br > Cl >> F. Alkyl iodides and bromides are readily reduced, while chlorides often require the use of a radical initiator like AIBN to ensure a sufficient concentration of tributyltin radicals. Alkyl fluorides are generally unreactive due to the strength of the C-F bond.

| Substrate (Alkyl Halide) | Product | Relative Rate of Halogen Abstraction by Bu₃Sn• |

|---|---|---|

| R-I | R-H | ~10⁶ |

| R-Br | R-H | ~10⁴ |

| R-Cl | R-H | 1 |

| R-F | R-H | Very Slow / Unreactive |

Tributyltin hydride is a powerful tool for constructing cyclic molecules through intramolecular radical cyclization. wikipedia.orgscielo.br In this process, a radical generated at one position of a molecule adds to an unsaturated functional group, such as an alkene or alkyne, within the same molecule to form a new ring.

The general mechanism involves:

Radical Generation: An alkyl radical is typically formed from a suitable precursor, often an alkyl halide, through the action of tributyltin hydride and an initiator (e.g., AIBN).

Cyclization: The radical undergoes an intramolecular addition to a π-system. The regioselectivity of this step is governed by Baldwin's rules, with 5-exo-trig cyclizations (formation of five-membered rings) being particularly favorable.

Hydrogen Atom Transfer: The new cyclic radical formed after the addition step is quenched by abstracting a hydrogen atom from tributyltin hydride, yielding the final cyclized product and regenerating the tributyltin radical to continue the chain.

This methodology is highly effective for synthesizing five- and six-membered carbocycles and heterocycles with excellent control over diastereoselectivity. mdpi.com

| Starting Material | Cyclized Product | Ring Size Formed | Cyclization Type |

|---|---|---|---|

| 6-bromo-1-hexene | Methylcyclopentane | 5-membered | 5-exo-trig |

| 7-bromo-1-heptene | Methylcyclohexane | 6-membered | 6-exo-trig |

| o-bromoallylbenzene | Indane | 5-membered | 5-exo-trig |

Tributyltin hydride can also be employed for the conjugate reduction (1,4-reduction) of α,β-unsaturated ketones and other electron-deficient alkenes to afford the corresponding saturated ketones. orgsyn.org The reaction proceeds via a radical mechanism where the tributyltin radical adds to the β-position of the enone, generating an enolate radical. Subsequent abstraction of a hydrogen atom from tributyltin hydride yields the saturated ketone.

To mitigate the use of stoichiometric amounts of toxic organotin reagents, catalytic methods have been developed. wikipedia.org In these systems, a catalytic quantity of an organotin hydride is used in conjunction with a stoichiometric, less toxic reducing agent, such as a silane (e.g., phenylsilane). The silane serves to regenerate the active tributyltin hydride catalyst in situ, thereby reducing the amount of tin waste generated. wikipedia.orguchicago.edu

| α,β-Unsaturated Ketone | Saturated Ketone Product | Reagents |

|---|---|---|

| Chalcone | Dihydrochalcone | Bu₃SnH (catalytic), PhSiH₃ |

| 2-Cyclohexen-1-one | Cyclohexanone | Bu₃SnH (catalytic), PhSiH₃ |

| Mesityl oxide | 4-Methyl-2-pentanone | Bu₃SnH (stoichiometric) |

Cycloaddition Chemistry Involving Tributyltin Derivatives

Unsaturated tributyltin derivatives, such as vinyl-, alkynyl-, and allyltributylstannanes, serve as versatile dipolarophiles in cycloaddition chemistry. Their participation in these reactions allows for the synthesis of five-membered heterocyclic structures bearing a tributylstannyl group, which can be further functionalized through well-established organotin cross-coupling chemistry (e.g., Stille coupling).

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction that involves the combination of a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile) to form a five-membered ring. wikipedia.orgscielo.br Unsaturated organotin compounds are effective dipolarophiles in these transformations.

With Nitrile Oxides: The reaction of a nitrile oxide (R-C≡N⁺-O⁻) with an unsaturated tributyltin derivative, such as vinyltributylstannane, yields a tributylstannyl-substituted isoxazoline. chem-station.com These reactions provide a direct route to functionalized isoxazolines, which are important scaffolds in medicinal chemistry. researchgate.net

With Azides: The Huisgen 1,3-dipolar cycloaddition between an organic azide (R-N₃) and an alkynyltributylstannane produces a 1,2,3-triazole ring substituted with a tributylstannyl group. This reaction is a cornerstone of "click chemistry" and provides highly reliable access to triazole heterocycles. The resulting stannylated triazoles are valuable intermediates for further synthetic elaboration.

With Diazomethane (B1218177): Diazomethane (CH₂N₂) and its derivatives react with unsaturated tributyltin compounds in a 1,3-dipolar cycloaddition to form stannylated pyrazolines. wikipedia.org For example, the reaction with vinyltributylstannane would yield a tributylstannylpyrazoline. These products can subsequently isomerize or be oxidized to the more stable pyrazole (B372694) ring system.

The regioselectivity of these cycloadditions is governed by the electronic properties of both the dipole and the organotin dipolarophile, as described by frontier molecular orbital (FMO) theory.

| 1,3-Dipole | Unsaturated Tributyltin Derivative | Heterocyclic Product Class |

|---|---|---|

| Nitrile Oxide (R-CNO) | Vinyltributylstannane | Tributylstannyl-isoxazoline |

| Azide (R-N₃) | Alkynyltributylstannane | Tributylstannyl-1,2,3-triazole |

| Diazomethane (CH₂N₂) | Vinyltributylstannane | Tributylstannyl-pyrazoline |

Regioselectivity and Stereochemistry in Cycloaddition Pathways

While specific studies detailing the regioselectivity and stereochemistry of this compound in cycloaddition reactions are not extensively documented, the behavior of analogous allyltin compounds, such as allyltributylstannane, provides significant insight into these pathways. Organotin reagents are known to participate in various cycloaddition reactions, where the control of regio- and stereochemistry is paramount for synthetic utility. researchgate.net

In cycloaddition reactions, such as the [4+2] Diels-Alder or [3+2] cycloadditions, the regioselectivity is largely governed by the electronic properties of the reacting partners, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. pressbooks.publibretexts.org The stereochemistry of these reactions, whether suprafacial or antarafacial, is determined by the symmetry of these frontier orbitals. pressbooks.publibretexts.org

For allyltin compounds participating in these reactions, the stannyl (B1234572) group can influence the electronic nature of the diene or dienophile, thereby directing the regiochemical outcome. For instance, allyltributylstannane can act as a precursor to a more reactive allyl-metal species in catalyzed reactions, which then participates in the cycloaddition. In a reaction involving dienes and 2-methacrolein catalyzed by a chiral BINOL-In(III) complex, the addition of allyltributylstannane facilitates a transmetallation to form a chiral BINOL-In-allyl complex, which then dictates the stereochemical course of the cycloaddition. researchgate.net

The general principles of stereocontrol in cycloadditions can be summarized as follows:

| Cycloaddition Type | Number of π Electrons | Thermal Conditions | Photochemical Conditions |

|---|---|---|---|

| [4 + 2] (e.g., Diels-Alder) | 6 | Suprafacial-Suprafacial | Suprafacial-Antarafacial (rare) |

| [2 + 2] | 4 | Suprafacial-Antarafacial (rare) | Suprafacial-Suprafacial |

This table illustrates the allowed pathways based on frontier molecular orbital theory, which dictates the stereochemical outcome of concerted pericyclic reactions. pressbooks.pub The presence of a tributyltin moiety, as in this compound or its analogues, would be expected to follow these fundamental principles, with the tin group primarily influencing regioselectivity through electronic effects on the π-system.

Role in Allylation Reactions

Tributyltin derivatives are extensively used in allylation reactions, serving as effective reagents for the transfer of an allyl group to various electrophiles. These reactions are fundamental in carbon-carbon bond formation.

Asymmetric Allylation with this compound Analogues

The development of asymmetric allylation reactions is crucial for the synthesis of chiral molecules. While direct asymmetric allylations using this compound are not widely reported, analogous tributyltin compounds, such as tributyltin enolates, have been successfully employed in catalytic asymmetric alkylations. These reactions provide a model for how the tributyltin framework can be adapted for stereocontrolled transformations.

In one notable system, a chiral Chromium(salen) complex catalyzes the asymmetric α-alkylation of tributyltin enolates. This method allows for the synthesis of α-alkylated carbonyl compounds bearing quaternary stereocenters with high enantioselectivity. The reaction's success highlights that the tributyltin moiety is compatible with chiral transition-metal catalysts, enabling the formation of enantioenriched products.

Table: Asymmetric Alkylation of a Tributyltin Enolate Catalyzed by a Cr(salen) Complex

| Entry | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Toluene | 23 | 45 | 78 |

| 2 | Benzene | 23 | 48 | 80 |

| 3 | Chlorobenzene | 23 | 55 | 82 |

| 4 | Chlorobenzene | 4 | 65 | 92 |

| 5 | Chlorobenzene | -10 | 51 | 96 |

Data represents typical results for the alkylation of the tributyltin enolate of 2-methyl-1-tetralone with methyl iodide.

The data demonstrates that solvent and temperature are critical parameters for achieving high yield and enantioselectivity. Aromatic solvents generally provide better results, and lowering the reaction temperature significantly enhances the enantiomeric excess (ee). These findings suggest that chiral Lewis acid catalysis involving tributyltin compounds could be a viable strategy for asymmetric allylations.

Lewis Acid-Assisted Allylation Methodologies

Lewis acid catalysis is a cornerstone of modern organic synthesis, and it plays a crucial role in activating substrates for allylation reactions using organotin reagents. researchgate.net Allyltributylstannane, a close analogue of this compound, is widely used in Lewis acid-mediated allylations of carbonyls and imines to produce homoallylic alcohols and amines, respectively. researchgate.netorgsyn.org

The general mechanism involves the coordination of the Lewis acid to the electrophile (e.g., an aldehyde). This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the allylstannane. researchgate.net The reaction typically proceeds through a cyclic, chair-like transition state, which allows for predictable stereochemical outcomes.

Common Lewis acids employed in these reactions include:

Boron trifluoride etherate (BF₃·OEt₂)

Titanium tetrachloride (TiCl₄)

Tin(IV) chloride (SnCl₄)

Indium(III) chloride (InCl₃)

These methodologies are highly effective for the diastereoselective allylation of chiral aldehydes and for the synthesis of complex molecules where control of stereochemistry is essential. researchgate.net

1,3-Isomerization of Allylstannanes

The 1,3-isomerization, or allylic rearrangement, of allylstannanes is a significant process that can affect the regioselectivity and stereoselectivity of subsequent allylation reactions. wikipedia.org This rearrangement involves the migration of the tributylstannyl group from the α-position to the γ-position of the allyl system, with a concurrent shift of the double bond.

Studies on nonracemic α-(alkoxy)allylstannanes have shown that this isomerization can occur under thermal or Lewis acidic conditions. acs.org The process can lead to racemization or inversion of stereochemistry at the carbon bearing the stannyl group, which has important implications for asymmetric synthesis. The facility of this isomerization depends on the substitution pattern of the allylic system and the reaction conditions. Understanding and controlling this rearrangement is critical for harnessing the full synthetic potential of chiral allylstannane reagents. acs.org

Other Significant Organic Transformations

Carbostannylation of Alkynes

Carbostannylation, the simultaneous addition of a carbon and a tin group across a π-system, is a powerful tool for the synthesis of functionalized vinylstannanes. Tributyltin derivatives have been shown to participate in the carbostannylation of alkynes.

In a free-radical-mediated process, tributylstannyl enolates, which can be considered analogues of this compound, react with various alkynes in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via an anti-addition mechanism, affording β,γ-unsaturated ketones with a vinyltributylstannyl moiety. The regioselectivity of the addition is influenced by both steric and electronic factors of the alkyne substituents. rsc.orgnih.gov

Transmetalation Reactions for Further Functionalization

Transmetalation reactions of organostannanes are a powerful tool for the synthesis of a wide array of organometallic reagents, which can then be used in subsequent functionalization reactions. The reactivity of the tin-carbon bond allows for the transfer of the organic moiety to a more reactive metal, thereby increasing its nucleophilicity and utility in synthesis.

Silicon-tin (Si-Sn) transmetalation involves the exchange of an organic group between a silicon and a tin atom. These reactions are typically driven by the relative electronegativities of the metals and the stability of the resulting products. In the context of this compound, a hypothetical Si-Sn transmetalation reaction would involve the transfer of a butyl group from the tin atom to a silicon-containing electrophile.

The mechanism of Si-Sn transmetalation often proceeds through a four-centered transition state, where both the silicon and tin atoms are bridged by the exchanging organic group and another ligand. The presence of the formyloxy group on the tin atom in this compound could influence the reaction rate and equilibrium. The electron-withdrawing nature of the formate (B1220265) group may polarize the Sn-C bonds, potentially affecting their lability.

Table 1: Hypothetical Si-Sn Transmetalation of this compound with a Generic Organosilane

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Putative Transition State |

| This compound | R'₃Si-X | R'₃Si-Bu | Bu₂(HCOO)Sn-X | [Four-centered Si-Bu-Sn-X complex] |

Note: R' represents an organic substituent on the silicon atom, and X represents a leaving group.

Further research is required to elucidate the specific conditions and outcomes of Si-Sn transmetalation reactions involving this compound.

Lithium-tin (Li-Sn) transmetalation, also known as tin-lithium exchange, is a widely utilized method for the preparation of organolithium reagents. wikipedia.org This reaction involves the treatment of an organostannane with an organolithium reagent, typically n-butyllithium (n-BuLi), resulting in the exchange of the organic groups. In general, an equilibrium is established where the more stable organolithium compound is favored. wikipedia.org

For this compound, the reaction with an organolithium reagent like n-BuLi would be expected to result in the formation of a new organolithium species and tetrabutyltin. The formate group is not typically transferred in such reactions; instead, one of the butyl groups attached to the tin atom is exchanged.

The mechanism of Li-Sn exchange is generally considered to proceed through an "ate" complex, a hypervalent tin species where the incoming lithium reagent coordinates to the tin center. This intermediate then collapses to form the products. The rapidity of these reactions, even at low temperatures, is a key advantage. wikipedia.org

While specific experimental data for the lithium-tin transmetalation of this compound is scarce, the general principles of this reaction type are well-established for a wide range of tributyltin derivatives. wikipedia.org

Table 2: Generalized Lithium-Tin Transmetalation of a Tributylstannane Derivative

| Organostannane | Organolithium Reagent | Product 1 (New Organolithium) | Product 2 (Tetraorganotin) | Key Mechanistic Feature |

| R-SnBu₃ | R'-Li | R-Li | R'-SnBu₃ | Formation of a hypervalent tin "ate" complex |

Note: R and R' represent different organic groups.

The application of lithium-tin exchange to this compound would theoretically provide a route to functionalized organolithium reagents, depending on the nature of the other substituents on the tin atom, though in this specific case, it would likely lead to the formation of butyllithium if another organolithium were used as the exchange reagent.

Catalytic Functions and Applications of Tributyl Formyloxy Stannane

General Catalytic Principles of Organotin Compounds

Organotin compounds are a versatile class of catalysts in organic synthesis, with applications ranging from polymer chemistry to fine chemical production. lupinepublishers.comlupinepublishers.com Their catalytic activity is primarily attributed to the Lewis acidic nature of the tin center. lupinepublishers.com In compounds of the type R'nSnX4-n, the electrophilicity of the tin atom allows it to coordinate with and activate substrates containing electron-rich atoms like oxygen or nitrogen. rjpbcs.com

This Lewis acid character is central to their function in promoting reactions such as esterification, transesterification, and transcarbamoylation. lupinepublishers.comlupinepublishers.com The mechanism often involves the organotin compound activating a carbonyl group, making it more susceptible to nucleophilic attack. The strength of the Lewis acidity, and thus the catalytic activity, can be tuned by altering the organic (R) and anionic (X) groups attached to the tin atom. lupinepublishers.com For instance, the presence of electronegative groups enhances the Lewis acidity of the tin center. rjpbcs.com This tunability allows for the design of catalysts for specific applications where traditional acid or base catalysts might be too harsh or cause unwanted side reactions. lupinepublishers.comlupinepublishers.com

Catalysis in Polymer Science and Material Synthesis

Organotin compounds, including carboxylates like tributyl(formyloxy)stannane, are extensively used as catalysts and stabilizers in the polymer industry. lupinepublishers.comlookchem.com

This compound is utilized as a catalyst in the manufacturing of polyurethane (PU) foams. lookchem.com The formation of polyurethanes involves the reaction between a polyol (a compound with multiple hydroxyl groups) and an isocyanate (a compound with -NCO groups). trea.comuc.edu Organotin compounds are highly effective catalysts for this process, specifically for the gelation reaction. acs.orggvchem.com

The catalytic mechanism, while still a subject of study, is widely believed to involve the organotin compound acting as a Lewis acid. lupinepublishers.comacs.org One proposed mechanism suggests the formation of a tin alkoxide intermediate through the reaction of the organotin catalyst with the polyol. This tin alkoxide then coordinates with the isocyanate, facilitating the nucleophilic attack of the alkoxide group onto the isocyanate's carbon atom. Subsequent alcoholysis of the resulting N-stannylurethane intermediate releases the urethane (B1682113) product and regenerates the active tin alkoxide catalyst. acs.org The use of organotin catalysts allows for precise control over the gelling and blowing reactions, which is crucial for achieving the desired foam structure and physical properties. uc.edu In some applications, organotin catalysts are used in conjunction with tertiary amines to create a synergistic catalytic system that balances the different reactions occurring during foam formation. gvchem.comgoogle.com

Table 1: Common Catalyst Systems in Polyurethane Foam Production

| Catalyst Type | Function | Examples |

|---|---|---|

| Organotin Compounds | Primarily promotes the gelation (polyol-isocyanate) reaction. uc.edugvchem.com | Dibutyltin dilaurate, Stannous octoate, this compound. lookchem.comgvchem.com |

| Tertiary Amines | Primarily promotes the blowing (water-isocyanate) reaction, but also catalyzes gelation. uc.edu | Triethylenediamine, N-ethylmorpholine. gvchem.comgoogle.com |

| Composite Systems | Provides a balance between gelation and blowing reactions for optimal foam properties. gvchem.com | Organotin-tertiary amine blends. gvchem.com |

Organotin compounds are critical as heat stabilizers for polyvinyl chloride (PVC). rjpbcs.compvc.orgseepvcforum.com PVC is thermally sensitive and degrades at processing temperatures, releasing hydrogen chloride (HCl). rjpbcs.comresearchgate.net This HCl release can auto-catalyze further degradation, leading to discoloration and loss of mechanical properties. rjpbcs.com

This compound belongs to the class of organotin carboxylates used for this purpose. lookchem.com Organotin stabilizers function through several mechanisms to protect the polymer. specialchem.com They act as primary stabilizers by neutralizing the evolved HCl, preventing it from catalyzing further degradation. researchgate.netspecialchem.com Additionally, certain organotin stabilizers, particularly organotin mercaptides and carboxylates, can replace the labile chlorine atoms on the PVC chain (often at allylic sites) with more stable carboxylate or mercaptide groups. This substitution enhances the intrinsic thermal stability of the polymer. specialchem.com The choice between different organotin stabilizers, such as mercaptides or carboxylates, depends on the specific processing requirements and desired properties of the final PVC product, such as transparency and long-term stability. seepvcforum.combaerlocher.com

Table 2: Major Types of Organotin Stabilizers for PVC

| Stabilizer Type | Chemical Group | Key Properties & Applications |

|---|---|---|

| Organotin Mercaptides | Thio-glycollates | Excellent heat stability and transparency; used in rigid sheets, profiles, and injection-molded items. seepvcforum.combaerlocher.com |

| Organotin Carboxylates | Dicarboxylic half esters (e.g., maleates) | Good heat stability and color control; suitable for crystal clear products and food contact applications (octyl tin derivatives). seepvcforum.combaerlocher.com |

Involvement in Transition Metal-Catalyzed Organic Reactions

While direct catalytic use of this compound on its own is established, the broader class of organotin compounds is fundamental in various transition metal-catalyzed reactions, particularly those involving palladium. uobabylon.edu.iq

Organotin compounds are key reagents in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. uobabylon.edu.iqyoutube.com The most prominent example is the Stille reaction, which couples an organotin compound (R-SnR'3) with an organic halide or triflate (R''-X) in the presence of a palladium(0) catalyst. uobabylon.edu.iq

The catalytic cycle generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a palladium(II) intermediate. youtube.com

Transmetalation: An organic group is transferred from the organotin reagent to the palladium(II) complex, displacing the halide. youtube.com This is a crucial step where the organotin compound enters the catalytic cycle.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the cycle. youtube.com

While the literature often refers to general tetraorganotins or specific reagents like tributyltin hydride or vinyltributyltin, this compound belongs to the family of organotin compounds utilized in such synthetic strategies. uobabylon.edu.iqnih.gov The specific reactivity and suitability of any organotin reagent depend on the nature of the organic groups and the reaction conditions. Palladium catalysts have also been used in conjunction with tin(II) halides for reactions like the allylation of epoxides. researchgate.net

The concept of cooperative or dual catalysis involves two or more distinct catalysts working together synergistically to enable a transformation that is not possible or efficient with either catalyst alone. chim.itnih.gov Systems combining transition metals and Lewis acids have been developed to accelerate reactions and control selectivity. nih.gov

In this context, cooperative systems involving palladium and tin compounds have been explored. acs.orgrsc.org For example, the synergy between palladium nanoparticles and tin oxide has been shown to enhance catalytic activity and stability in ethanol (B145695) electrooxidation. acs.org In these systems, the tin component can play multiple roles, such as improving the dispersion of the palladium catalyst and modifying its electronic properties, which enhances its performance and resistance to poisoning. acs.orgrsc.org The combination of an organocatalyst with a transition metal catalyst is another powerful strategy. chim.itchemistryviews.org While specific examples detailing this compound in a dual catalytic role with palladium are not prominent, the established principles of palladium/tin cooperative catalysis suggest a potential area for its application, leveraging its Lewis acidic tin center in concert with the cross-coupling capabilities of palladium. nih.govacs.org

Lewis Acid Catalysis and Its Mechanistic Implications

This compound, as an organotin(IV) compound, is characterized by the presence of a tin atom that can function as a Lewis acid. Lewis acids are electron-pair acceptors and play a crucial role in catalysis by activating electrophilic substrates. rsc.org The catalytic properties of organotin(IV) complexes, in general, are attributed to this Lewis acidic nature, stemming from the tin atom's ability to expand its coordination number by utilizing its empty 5d orbitals to interact with non-bonding electron pairs of other atoms, most commonly oxygen and nitrogen. rsc.org

The most common mechanistic proposal for organotin-catalyzed reactions, such as transesterification, involves the tin compound acting as a classic Lewis acid. rsc.org In this mechanism, the tin center coordinates to the carbonyl oxygen of an ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. rsc.org This activation makes the carbonyl carbon more susceptible to nucleophilic attack by an alcohol, which can occur via either an intermolecular or intramolecular pathway. rsc.org This general mechanism is typically followed by systems where the exchange of a ligand on the tin atom with the alcohol is not favored. rsc.org

It is worth noting that organotin compounds, including dicarboxylates, have been investigated as catalysts in urethane formation, where they are thought to form an alkoxide complex with an alcohol, which then acts as the dominant catalytic species. nih.gov However, for other organotin carboxylates, it has been shown that free alkoxide formation does not necessarily occur, and the compound can act as a Lewis acid without undergoing ligand exchange with the alcohol. nih.gov

General Mechanism of Organotin(IV) Lewis Acid Catalysis in Transesterification rsc.org

| Step | Description |

| 1. Activation | The Lewis acidic tin center of the organotin catalyst coordinates to the carbonyl oxygen of the ester substrate. |

| 2. Nucleophilic Attack | The coordination increases the electrophilicity of the carbonyl carbon, facilitating attack by an alcohol nucleophile. |

| 3. Intermediate Formation | A tetrahedral intermediate is formed. |

| 4. Product Formation & Catalyst Regeneration | The intermediate collapses, releasing the new ester product and regenerating the organotin catalyst for the next cycle. |

This table represents a generalized mechanism for organotin(IV) Lewis acid catalysis and is not based on specific experimental data for this compound.

Enantioselective Catalytic Applications

Enantioselective catalysis is a critical area of chemical synthesis focused on producing chiral molecules with high stereoselectivity. This is often achieved using chiral catalysts that can influence the stereochemical outcome of a reaction. While there is a broad field of research into asymmetric catalysis using various metal complexes and organocatalysts, there is a notable lack of specific research on the application of this compound in enantioselective reactions within the reviewed scientific literature. nih.govyoutube.com

The development of enantioselective tin-mediated reactions has generally focused on the design and synthesis of chiral tin reagents, which are typically derived from tin(IV) halides and chiral ligands such as binaphthol or tartrate derivatives. These chiral ligands create a chiral environment around the tin center, which can then induce asymmetry in the reaction it catalyzes.

However, searches of scholarly articles and chemical databases did not yield any specific examples, detailed research findings, or data tables (e.g., reporting enantiomeric excess) for enantioselective transformations catalyzed by this compound. The existing literature on enantioselective catalysis predominantly features other classes of catalysts, such as those based on ruthenium, palladium, or chiral organic molecules. nih.govyoutube.com Therefore, the use of this compound in enantioselective catalysis is not a documented area of application based on the available scientific information.

Computational and Theoretical Insights into Tributyl Formyloxy Stannane Chemistry

Application of Quantum Chemical Methodologies

Quantum chemistry offers a suite of methods to model molecular systems, each with varying levels of accuracy and computational cost. These tools are fundamental to building a theoretical foundation for the behavior of Tributyl(formyloxy)stannane.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry. It offers a balance between accuracy and computational expense, making it well-suited for studying medium to large-sized molecules like this compound. DFT methods calculate the electronic structure of a molecule based on its electron density, which simplifies the many-body problem of electron interactions.

The primary application of DFT in this context is the optimization of the molecular geometry. By finding the minimum energy structure on the potential energy surface, DFT can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not widely available in the literature, calculations on analogous organotin(IV) carboxylates provide a reference for the expected structural features. For instance, the tin atom in such compounds typically adopts a tetrahedral or a distorted trigonal bipyramidal geometry, depending on intermolecular or intramolecular coordination.

The energetics of the molecule, including its heat of formation and relative stability compared to other isomers or conformers, can also be determined. These calculations are crucial for understanding the thermodynamic feasibility of reactions involving the compound.

Table 1: Representative Geometric Parameters for Triorganotin Carboxylates Calculated by DFT. This table is illustrative and shows the type of data obtained from DFT calculations. The values are representative of typical organotin carboxylates and are not specific experimental or calculated values for this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (Representative) |

| Bond Length | Sn | O | - | ~2.10 - 2.20 Å |

| Sn | C (butyl) | - | ~2.15 - 2.18 Å | |

| C | O | - | ~1.25 - 1.28 Å | |

| C | O(Sn) | - | ~1.30 - 1.35 Å | |

| Bond Angle | C(butyl) | Sn | C(butyl) | ~110° - 120° |

| C(butyl) | Sn | O | ~95° - 105° | |

| O | Sn | O | (Varies with coordination) | |

| Sn | O | C | ~115° - 125° |

Beyond DFT, other quantum mechanical methods are employed to study chemical processes.

Ab Initio Methods: These "first-principles" methods, such as Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster), are derived directly from theoretical principles without the use of experimental data for parameterization. wikipedia.org They can offer very high accuracy, particularly for electronic properties and reaction barriers. However, their high computational cost often limits their application to smaller systems or requires significant computational resources for molecules the size of this compound. They are invaluable for benchmarking results from more approximate methods like DFT.

Semi-Empirical Methods: In contrast, semi-empirical methods (such as AM1, PM3, and PM6) are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orguni-muenchen.de This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecules or for running molecular dynamics simulations over longer timescales. nih.gov While their accuracy can be lower if the molecule under study differs significantly from the compounds used for their parameterization, they are highly effective for initial explorations of complex potential energy surfaces and for identifying potential reaction pathways that can then be studied more accurately with higher-level methods. wikipedia.orguni-muenchen.de

For this compound, these methods would be particularly useful for screening potential decomposition pathways or for modeling its interaction with polymers or biological macromolecules where a large number of atoms are involved.

Mechanistic Elucidation through Computational Modeling

One of the most powerful applications of theoretical chemistry is the elucidation of reaction mechanisms. Organotin compounds, including carboxylates, are known to act as catalysts in processes like the formation of polyurethanes. nih.govlupinepublishers.com Computational modeling allows chemists to map out the entire reaction sequence, identifying the key steps that govern the reaction's speed and outcome.

A chemical reaction proceeds from reactants to products through one or more high-energy transition states and may involve several stable intermediates. Identifying the structures and energies of these species is crucial for understanding the mechanism.

Intermediates: These are real, albeit often short-lived, molecules that correspond to local minima on the potential energy surface. In a catalytic cycle involving this compound, an intermediate might be formed by the coordination of a reactant molecule (like an alcohol or an isocyanate) to the tin center. lupinepublishers.com

Transition States (TS): A transition state is not a stable molecule but a fleeting configuration at the maximum energy point along a reaction coordinate. It represents the energy barrier that must be overcome for the reaction to proceed. Computationally, a TS is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. rowansci.com

Locating transition states is a common objective in computational chemistry. rowansci.com Methods like Synchronous Transit-Guided Quasi-Newton (STQN) (e.g., QST2, QST3) or eigenvector-following algorithms are used to find these saddle points. researchgate.netucsb.edu For a reaction catalyzed by this compound, modeling would focus on finding the transition states for key steps, such as the insertion of an isocyanate into a tin-alkoxide bond. lupinepublishers.com

By calculating the energies of all reactants, intermediates, transition states, and products, a complete thermodynamic and kinetic profile of a reaction can be constructed.

Kinetics: The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea) of the reaction. ucsb.edu This barrier governs the reaction rate; a lower activation energy corresponds to a faster reaction.

These profiles are typically visualized in a reaction coordinate diagram, which plots energy against the progress of the reaction. Such a diagram for a hypothetical reaction involving this compound would reveal the rate-limiting step (the one with the highest activation barrier) and show whether the formation of any intermediates is thermodynamically favorable.

Spectroscopic Property Prediction and Validation

Computational methods are essential for interpreting and validating experimental spectroscopic data. By simulating spectra from a calculated molecular structure, a direct comparison with experimental results can be made, confirming the identity and structure of the synthesized compound.

DFT calculations are widely used to predict various types of spectra:

Vibrational Spectra (IR and Raman): After a geometry optimization, a frequency calculation can be performed. The resulting vibrational frequencies correspond to the stretching, bending, and torsional motions within the molecule. These calculated frequencies can be compared to experimental Infrared (IR) and Raman spectra to assign the observed bands to specific functional groups. For this compound, this would allow for the unambiguous assignment of the formate (B1220265) carbonyl (C=O) stretch, the Sn-O stretch, and the various C-H vibrations of the butyl groups.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical methods can predict NMR chemical shifts (¹H, ¹³C, ¹¹⁹Sn) and coupling constants. This is achieved by calculating the magnetic shielding of each nucleus within the molecule's electronic environment. These predictions are invaluable for interpreting complex NMR spectra and confirming the connectivity and chemical environment of atoms.

Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) is a common method for calculating the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible range. researchgate.net This can help explain the color (or lack thereof) of a compound and identify the nature of the orbitals involved in the electronic excitation (e.g., n→π* or π→π* transitions).

Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for this compound. This table demonstrates how computational data is used to validate experimental spectra. The frequencies are representative and not from a specific published study on this compound.

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) |

| Asymmetric C-H Stretch | -CH₃, -CH₂- | 2950 - 2970 | 2960 |

| Symmetric C-H Stretch | -CH₃, -CH₂- | 2850 - 2880 | 2865 |

| Asymmetric C=O Stretch | Formate (O=C-O) | 1580 - 1650 | 1630 |

| Symmetric C=O Stretch | Formate (O=C-O) | 1350 - 1400 | 1375 |

| Sn-O Stretch | Stannyl-oxide | 500 - 600 | 550 |

| Sn-C Stretch | Tributyltin | 450 - 550 | 480 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H, ¹³C, ¹¹⁹Sn)

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the NMR chemical shifts of molecules. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for computing the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. These calculations provide a theoretical basis for assigning experimental peaks and understanding how the electronic environment of each nucleus influences its resonance frequency.

For this compound, calculations would model the magnetic shielding around each unique proton, carbon, and tin nucleus.

¹H NMR: Calculations would predict the chemical shifts for the protons on the four carbons of the butyl chains and the single proton of the formate group.

¹³C NMR: Theoretical shifts would be determined for the four distinct carbon atoms in the butyl chains and the carboxyl carbon of the formate ligand. The chemical shift of the carboxyl carbon, typically found in the 165-190 ppm range, is particularly sensitive to its bonding environment. oregonstate.eduwisc.edu

¹¹⁹Sn NMR: The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom, as well as the nature of the substituents. northwestern.eduhuji.ac.il For organotin carboxylates, the tin-119 resonance provides critical information about the molecule's structure in solution. rsc.orgnih.gov Calculations can help rationalize the observed shifts, which are influenced by factors like solvent and concentration. rsc.org

Below are typical experimental chemical shift ranges that computational models for this compound would aim to replicate.

| Nucleus | Group | Typical Experimental Chemical Shift (δ, ppm) |

| ¹H | -OCHO | 8.0 - 8.5 |

| α-CH₂ (to Sn) | 1.0 - 1.7 | |

| β, γ-CH₂ | 1.2 - 1.7 | |

| δ-CH₃ | 0.8 - 1.0 | |

| ¹³C | -OCHO | 165 - 175 |

| α-C (to Sn) | 15 - 20 | |

| β-C | 27 - 30 | |

| γ-C | 26 - 28 | |

| δ-C | 13 - 15 | |

| ¹¹⁹Sn | R₃Sn(OOCR') | +50 to +200 (for tetracoordination) |

This table presents typical, generalized experimental data ranges for functional groups found in this compound. Specific calculated values would depend on the level of theory and basis set used.

Correlation of Calculated and Experimental Spectroscopic Data

A critical step in computational studies is the validation of theoretical models against experimental results. By comparing the calculated NMR chemical shifts with those obtained from laboratory measurements, researchers can assess the accuracy of the computational method and the geometric model of the molecule.

Studies on related organotin(IV) carboxylates have demonstrated a close correspondence between structures optimized via DFT calculations (e.g., at the B3LYP/6-31G* + LANL2DZ basis set level) and those determined experimentally. nih.gov A strong linear correlation between calculated and experimental chemical shifts confirms that the computational model provides a reliable representation of the molecule's electronic structure. mdpi.com For this compound, this correlation would be essential to:

Confirm Peak Assignments: Unambiguously assign specific ¹H, ¹³C, and ¹¹⁹Sn signals in the experimental spectrum to their corresponding atoms in the molecule.

Validate Molecular Structure: Ensure the calculated minimum-energy conformation accurately reflects the true structure of the molecule in solution.

Refine Understanding: Discrepancies between calculated and experimental data can point to specific structural features or intermolecular interactions (like solvent effects or oligomerization) not accounted for in the theoretical model.

Electronic Structure Analysis and Reactivity Prediction

Theoretical methods offer profound insights into the electronic makeup of this compound, allowing for the prediction of its chemical reactivity.

HOMO-LUMO Orbital Analysis and Electron Transfer Processes

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the oxygen atoms in the formate ligand and the sigma-orbitals of the Sn-C bonds.

LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is anticipated to be primarily localized on the tin atom, specifically involving its vacant 5p or hybrid orbitals, making it the primary site for nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Quantum chemical analyses of related organotin carboxylates show that the carboxylate moiety contributes significantly to the frontier orbitals, facilitating intramolecular charge transfer processes. nih.gov

| Parameter | Description | Implication for this compound |

| HOMO Energy | Energy of the outermost electron orbital; relates to ionization potential. | Determines the electron-donating capability, centered on the formate oxygens. |

| LUMO Energy | Energy of the lowest empty orbital; relates to electron affinity. | Determines the electron-accepting capability, centered on the electrophilic tin atom. |

| ΔE (E_LUMO - E_HOMO) | Energy gap between frontier orbitals. | A smaller gap suggests higher reactivity, particularly for reactions involving nucleophilic attack at the tin center. |

Electrophilicity and Nucleophilicity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies.

Chemical Potential (μ): (E_HOMO + E_LUMO) / 2. This descriptor measures the "escaping tendency" of electrons.

Chemical Hardness (η): (E_LUMO - E_HOMO) / 2. This measures the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): μ² / (2η). This index quantifies the ability of a molecule to accept electrons, classifying it as an electrophile.

For this compound, these descriptors would predict a molecule with distinct electrophilic and nucleophilic centers. The tin atom acts as the primary electrophilic site, susceptible to attack by nucleophiles. Conversely, the oxygen atoms of the formate group are the primary nucleophilic sites, capable of coordinating to electrophiles. Carboxylate groups are recognized as potential nucleophiles in organic reactions. libretexts.org

| Site/Descriptor | Type | Predicted Role in Reactions |

| Tin (Sn) Atom | Electrophilic | The primary center for nucleophilic attack, leading to coordination expansion or substitution. |

| Formate Oxygen Atoms | Nucleophilic | Can donate electron density to electrophiles or participate in bridging interactions. |

| Electrophilicity Index (ω) | Global Descriptor | A higher value would indicate a strong tendency for the molecule to act as an electron acceptor. |

Bond Energies and Stability Predictions

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a direct measure of bond strength and a key predictor of molecular stability and reaction pathways. youtube.com Theoretical calculations can provide reliable estimates of BDEs for all bonds within a molecule.

For this compound, the key bonds determining its thermal and chemical stability are the Sn-C and Sn-O bonds.

Sn-C Bond: These bonds are relatively strong and covalent, providing stability to the tributyltin moiety.

Sn-O Bond: The tin-oxygen bond in organotin carboxylates is polar and often weaker than the Sn-C bond. This bond is typically the most reactive site, and its cleavage is a common step in the reactions of these compounds, such as hydrolysis or ligand exchange.

C=O and C-O Bonds: The bonds within the formate ligand are also critical. The strong C=O double bond requires significant energy to break.

| Bond | Typical BDE (kJ/mol) | Implication for Stability and Reactivity |

| Sn-C (in R₄Sn) | ~250 - 320 | Strong bonds that contribute to the overall stability of the organometallic framework. |

| Sn-O | ~300 - 380 | A polar and reactive bond. Its cleavage is often the initial step in hydrolysis and substitution reactions. |

| C=O (in esters) | ~730 - 750 | Very strong bond, unlikely to break under normal conditions, preserving the formate ligand's integrity. |

| C-H (in alkanes) | ~410 - 420 | Strong and generally unreactive, contributing to the stability of the butyl chains. |

Note: BDE values are generalized and can vary based on the specific molecular environment. The Sn-O BDE, in particular, is sensitive to the coordination state of the tin atom.

Future Research Trajectories and Innovations in Tributyl Formyloxy Stannane Chemistry

Development of Sustainable and Atom-Economical Synthetic Protocols

A major thrust in modern chemistry is the development of sustainable synthetic methods that minimize waste and maximize the incorporation of all starting materials into the final product. This principle of atom economy is particularly critical for organotin chemistry due to the environmental persistence of tin-containing byproducts.

Future research will likely focus on developing catalytic cycles that regenerate the active tin reagent, thereby reducing the stoichiometric use of tin compounds. mit.edu Methodologies that avoid the generation of tributyltin waste are highly sought after. One promising approach is the development of reagentless, 100% atom-economical reactions. For instance, a sustainable method for the highly regio- and stereoselective iodosulfenylation of alkynes has been developed using only catalytic amounts of iodine and disulfides, showcasing a green approach to forming stereodefined alkenes. rsc.org Such strategies, if adapted to reactions involving tributyl(formyloxy)stannane, could significantly reduce the environmental footprint of organotin chemistry. marketresearchintellect.com

The drive for sustainability also encourages the use of greener solvents and reaction conditions. Research into performing organotin-mediated reactions in media like ionic liquids or even water, which facilitate the separation and recycling of the tin catalyst, is an active area of investigation. mit.edu

Table 1: Comparison of Traditional vs. Atom-Economical Approaches

| Feature | Traditional Synthesis | Atom-Economical Synthesis |

| Reagent Stoichiometry | Often requires stoichiometric amounts of organotin reagent. | Utilizes catalytic amounts of reagents with in-situ recycling. mit.edu |

| Waste Generation | Produces significant organotin byproducts. | Minimizes or eliminates waste through high atom efficiency. rsc.org |

| Environmental Impact | Higher due to tin residue and use of hazardous solvents. | Lowered by using greener solvents and reducing tin waste. marketresearchintellect.com |

| Example | Stille coupling with stoichiometric tributyltin reagents. | Catalytic hydrostannation or reagentless iodosulfenylation. rsc.orgnih.gov |

Exploration of Novel Catalytic Systems and Selectivity Control

The catalytic activity of organotin compounds, including this compound, is a cornerstone of their utility. lookchem.com Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to enhance reaction efficiency and control selectivity.

A notable advancement is the development of a diruthenium complex that, upon irradiation with household fluorescent light, generates an active species for the highly regio- and stereoselective hydrostannation of alkynes with tributylstannane under mild conditions. nih.gov This highlights the potential of photoredox catalysis in organotin chemistry.

Furthermore, controlling product selectivity is a significant challenge. Research has shown that the choice of Lewis acid catalyst can exquisitely control the outcome of intramolecular redox reactions, leading to the selective formation of different nitrogen-containing heterocyclic rings from the same starting material. nih.gov For instance, an oxophilic scandium triflate catalyst can direct the reaction towards one heterocyclic system, while a carbophilic gold catalyst can favor another. This level of control is highly desirable and will be a key area of future exploration for reactions involving this compound.

Table 2: Examples of Novel Catalytic Systems and Selectivity Control

| Catalytic System | Reaction Type | Key Advantage |

| Diruthenium complex / Light | Hydrostannation of alkynes | High regio- and stereoselectivity under mild conditions. nih.gov |

| Sc(OTf)₃ (oxophilic) | Intramolecular redox | Selective formation of ring-fused tetrahydroquinolines. nih.gov |

| IPrAuOTf (carbophilic) | Intramolecular redox | Selective formation of ring-fused tetrahydroazepines from the same substrate. nih.gov |

Advanced Computational Approaches for Rational Design of New Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. In the context of organotin chemistry, DFT calculations are being used to elucidate reaction mechanisms, predict the structures of intermediates and transition states, and rationally design new catalysts and reactions. acs.orgresearchgate.net

For example, DFT studies have been employed to investigate the mechanisms of organotin-catalyzed esterification reactions, providing insights that are crucial for optimizing polyester (B1180765) synthesis and avoiding unwanted side reactions. acs.org By modeling the electronic and structural properties of organotin complexes, researchers can predict their reactivity and selectivity. acs.org This predictive power accelerates the discovery of new catalytic systems and reactions, reducing the need for extensive empirical screening. Future work will likely involve the use of more advanced computational models to study complex reaction networks and to design organotin reagents with tailored electronic and steric properties for specific applications.

Integration of this compound into Complex Molecule Synthesis (e.g., Heterocyclic Compounds)

Organotin reagents are valuable tools in the synthesis of complex organic molecules, including natural products and pharmaceuticals. sigmaaldrich.com A significant area of future research will be the continued integration of this compound and related compounds into the synthesis of medicinally relevant scaffolds, particularly heterocyclic compounds.

Functionalized organotin reagents, such as SnAP (Tin Amine Protocol) reagents, have been developed for the synthesis of saturated N-heterocycles, which are important structures in drug discovery. osaka-u.ac.jpresearchgate.net These reagents allow for the transformation of aldehydes into various nitrogen-containing rings, including morpholines, piperazines, and even medium-sized rings, under mild conditions. researchgate.net

Furthermore, tributyltin-functionalized alkynes have been shown to be effective building blocks for the synthesis of trifluoromethylated heterocycles like pyrazoles, triazoles, and isoxazoles through 1,3-dipolar cycloaddition reactions. researchgate.net The resulting stannylated heterocycles can be further functionalized, demonstrating the versatility of this approach. The development of new strategies to incorporate the formyloxy group of this compound into complex structures will be a key challenge and opportunity.

Table 3: Examples of Heterocyclic Compounds Synthesized Using Organotin Reagents

| Organotin Reagent Type | Heterocycle Class | Synthetic Method |

| Tributyl(3,3,3-trifluoro-1-propynyl)stannane | Pyrazoles, Triazoles, Isoxazoles | 1,3-Dipolar Cycloaddition researchgate.net |

| SnAP Reagents | Morpholines, Piperazines, Thiomorpholines | Radical Cyclization researchgate.net |

| SnAP Reagents | Saturated, Spirocyclic N-heterocycles | Condensation with Ketones researchgate.net |

| Anomeric Stannanes | Aryl Glycosides | Glycosyl Cross-Coupling osaka-u.ac.jp |

Design of Organotin Reagents with Enhanced Reactivity and Tunability

The future of organotin chemistry relies heavily on the design of new reagents with improved reactivity, selectivity, and safety profiles. Research in this area is focused on modifying the ligands attached to the tin center to fine-tune its electronic and steric properties. gelest.com

The development of chiral organotin catalysts is a particularly important goal, as it would enable the enantioselective synthesis of complex molecules. mit.edu Efforts to synthesize chiral stannacyclohexane catalysts represent a step in this direction. mit.edu Additionally, the creation of organotin reagents bearing polar groups or fluorous tags has been explored to facilitate their removal from reaction mixtures, addressing a major practical challenge in organotin chemistry. researchgate.net

The ultimate aim is to develop organotin reagents that are highly active in catalytic amounts, display excellent chemo-, regio-, and stereoselectivity, and can be easily separated from the desired product. This will involve a synergistic approach combining synthetic innovation, mechanistic studies, and computational design. mit.eduacs.org

Q & A

Q. What are the standard synthetic protocols for Tributyl(formyloxy)stannane, and how can reaction efficiency be optimized?

- Methodological Answer : this compound synthesis typically involves transesterification or direct formylation of tributyltin precursors. Key optimization steps include:

- Reagent purity : Use ≥99% pure starting materials (e.g., tributyltin hydroxide) to minimize side reactions .

- Temperature control : Maintain reactions at 0–25°C to prevent decomposition, as organotin compounds are thermally sensitive .

- Monitoring : Employ thin-layer chromatography (TLC) with silica gel plates and KMnO4 visualization to track reaction progress .

- Purification : Isolate the product via vacuum distillation or column chromatography under inert atmospheres to avoid oxidation .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Look for characteristic peaks at δ 0.90–1.57 ppm (butyl chains) and δ 8.0–8.5 ppm (formyloxy group). Coupling constants (e.g., J(¹¹⁷/¹¹⁹Sn-¹H) ≈ 18 Hz) confirm Sn–C bonding .

- ¹³C NMR : Peaks at δ 165–170 ppm indicate the formyloxy carbonyl group .

- IR spectroscopy : A strong absorption band near 1739 cm⁻¹ corresponds to the C=O stretch of the formyloxy group .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –10°C to prevent degradation .

- Disposal : Neutralize waste with 10% aqueous KOH before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers address inconsistencies in NMR data when synthesizing this compound?

- Methodological Answer :

- Impurity analysis : Use high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., tributyltin oxides) .

- Decomposition pathways : Monitor for Sn–O bond cleavage under acidic conditions; adjust reaction pH to neutral or slightly basic .

- Isotopic coupling : Confirm the absence of ¹¹⁷/¹¹⁹Sn-¹³C coupling in ¹³C NMR to rule out structural anomalies .

Q. What strategies are effective in stabilizing this compound during long-term storage?

- Methodological Answer :

- Solvent selection : Dissolve in dry hexane or toluene to prevent hydrolysis. Avoid polar solvents like acetone .

- Oxygen exclusion : Use Schlenk-line techniques for transferring aliquots to maintain an inert atmosphere .

- Stability testing : Conduct periodic TLC and NMR checks over 1–2 weeks to assess degradation rates .

Q. How should statistical methods be applied to assess the reproducibility of reactions involving this compound?

- Methodological Answer :

- Sample size : Perform ≥3 independent replicates (biological n ≥ 5) to account for variability in tin-mediated reactions .

- Error analysis : Report standard deviations (SD) for yields and purity. Use Welch’s t-test for comparing experimental groups .

- Data validation : Cross-validate NMR and HRMS results with computational models (e.g., DFT calculations for expected spectra) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.